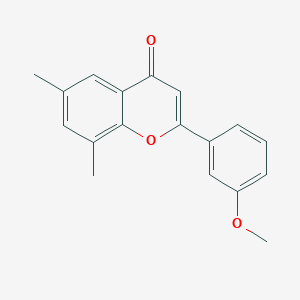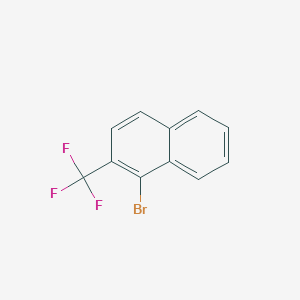
4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)- is a chemical compound that belongs to the class of benzopyran derivatives It is characterized by a benzopyran core structure with a naphthalenyl group attached at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with 1-naphthaldehyde in the presence of a base, such as sodium hydroxide, followed by cyclization to form the benzopyran ring . The reaction typically requires refluxing in an appropriate solvent, such as ethanol, for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of 4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)- often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran and naphthalenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzopyran or naphthalenyl rings .
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)- involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation through modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one, 2-(2-naphthalenyl)-: Similar structure but with the naphthalenyl group at a different position.
Chromone: A simpler benzopyran derivative without the naphthalenyl group.
Flavonoids: A class of compounds with similar benzopyran structures but with additional hydroxyl groups and other substituents.
Uniqueness
4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)- is unique due to the specific positioning of the naphthalenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
113486-35-4 |
|---|---|
Formule moléculaire |
C19H12O2 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
2-naphthalen-1-ylchromen-4-one |
InChI |
InChI=1S/C19H12O2/c20-17-12-19(21-18-11-4-3-9-16(17)18)15-10-5-7-13-6-1-2-8-14(13)15/h1-12H |
Clé InChI |
ZMSUUIVEJVVJQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)C4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


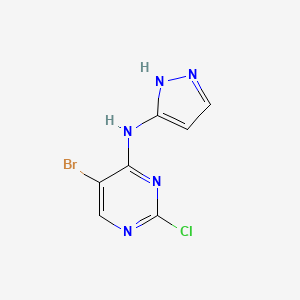
![Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11847933.png)
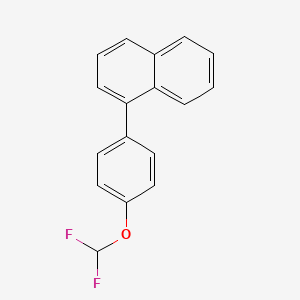

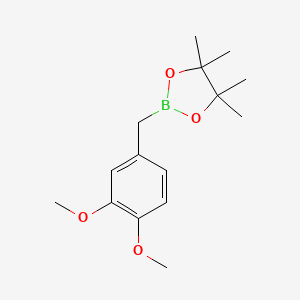
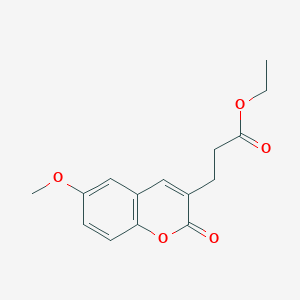

![Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)


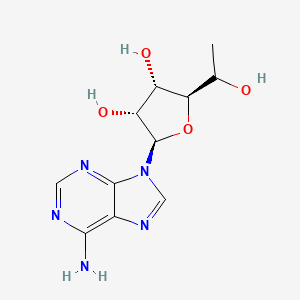
![4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11847991.png)
